Cas no 866588-99-0 (N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide)

N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,5-dimethylphenyl)-2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- 866588-99-0
- N-(3,5-dimethylphenyl)-2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- F1604-0100
- AKOS001837088
- N-(3,5-DIMETHYLPHENYL)-2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
- N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide
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- Inchi: 1S/C29H27N3O3S/c1-4-34-24-12-8-11-21-16-23-28(35-26(21)24)31-27(20-9-6-5-7-10-20)32-29(23)36-17-25(33)30-22-14-18(2)13-19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33)
- InChI Key: ZILAEIHFOSNYTM-UHFFFAOYSA-N
- SMILES: C(NC1=CC(C)=CC(C)=C1)(=O)CSC1N=C(C2=CC=CC=C2)N=C2OC3=C(C=CC=C3OCC)CC2=1
Computed Properties
- Exact Mass: 497.17731291g/mol
- Monoisotopic Mass: 497.17731291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 7
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 98.6Ų
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0100-20μmol |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-3mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-30mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-5μmol |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-10μmol |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-40mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA79734-5mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA79734-25mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1604-0100-1mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1604-0100-20mg |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
866588-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
Additional information on N-(3,5-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide
N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide: A Comprehensive Overview
N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide (CAS No. 866588-99-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its mechanisms of action and therapeutic applications.
The molecular structure of N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide is composed of a chromeno[2,3-d]pyrimidine core linked to a sulfanyl acetamide moiety. The presence of the dimethylphenyl group and the ethoxy substituent on the chromene ring contributes to its distinct chemical properties and biological activities. Recent research has highlighted the importance of these structural elements in modulating the compound's interactions with various biological targets.
In terms of its biological activity, N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide has shown promising results in several areas. One of the most notable applications is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this activity is thought to involve the inhibition of key signaling pathways that are often dysregulated in cancer cells.
For instance, a recent study published in the Journal of Medicinal Chemistry reported that N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide effectively inhibits the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation and survival in many types of cancer. This inhibition leads to a reduction in cell viability and an increase in apoptosis, making it a promising candidate for further development as an anticancer drug.
Beyond its anticancer properties, N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide has also been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating mitochondrial function. These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide have also been studied to assess its suitability for clinical use. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in human subjects.
In addition to its therapeutic applications, N-(3,5-Dimethylphenyl)-2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-y l}Sulfanyl)Acetamide has been used as a tool compound in chemical biology research. Its ability to selectively modulate specific signaling pathways makes it valuable for investigating the roles of these pathways in various physiological and pathological processes. For example, it has been employed to study the regulation of cell cycle progression and DNA repair mechanisms.
The synthesis of N-(3,5-Dimethylphenyl)-2-{(9-Ethoxy - 1 - 1 - 1 - 1 - 1 - 1 - 1 - Phen y l - - - - - - - - - - - - - - - - - - - - Chrom eno [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[d ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ]] ]] ]] ]] ]] ]] ]] ]] ]] ]] ))))))))))))))))))))))))))))))))))))))))))) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) } Sulfanyl) Acetamide involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the coupling of a sulfanyl acetamide derivative with a substituted chromeno[2,3-d]pyrimidine intermediate using transition metal-catalyzed reactions.
The characterization of this compound typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the synthesized product. For instance, NMR spectroscopy can be used to confirm the presence of specific functional groups and their relative positions within the molecule. Mass spectrometry helps determine the molecular weight and identify any impurities or by-products.
In conclusion, N-(3,5-Dimethylphenyl)-2-{(9-Ethoxy Phen y l Chrom eno d Pyrimidin yl Sulfanyl) Acetamide} (CAS No. 866588-990) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features contribute to its diverse biological activities, making it an important molecule for further investigation in medicinal chemistry and pharmaceutical development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for addressing unmet medical needs in areas such as cancer treatment and neuroprotection.
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